molecular formula C9H7Br2NO2 B3200402 4,5-Dibromo-2,3-dimethoxybenzonitrile CAS No. 1017781-41-7

4,5-Dibromo-2,3-dimethoxybenzonitrile

Cat. No.: B3200402
CAS No.: 1017781-41-7
M. Wt: 320.96 g/mol
InChI Key: ASECFLNVJUDAOO-UHFFFAOYSA-N
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Description

Significance of Benzonitrile (B105546) Derivatives in Synthetic Methodology and Chemical Biology

Benzonitrile derivatives are fundamental building blocks in organic synthesis. The nitrile group is a versatile functional handle that can be readily converted into other important chemical moieties such as amines, amides, carboxylic acids, and ketones. bldpharm.comresearchgate.net This versatility makes benzonitriles key precursors in the synthesis of complex molecules. In chemical biology and medicinal chemistry, the nitrile group is recognized as a "pharmacophore," a molecular feature responsible for a drug's biological activity. It can act as a bioisostere for other functional groups like carbonyls or halogens, helping to modulate a molecule's properties to improve bioavailability, binding affinity to protein targets, and metabolic stability. nih.gov Arylnitrile-containing compounds constitute a large class of pharmaceuticals, where the nitrile can enhance polar interactions or influence the electronic properties of the aromatic ring to optimize interactions with biological targets. nih.gov

Overview of Dibrominated Aromatic Systems as Versatile Synthetic Intermediates

Aromatic compounds featuring two bromine atoms are known as dibrominated aromatic systems. These molecules are highly prized as synthetic intermediates. The bromine atoms are excellent leaving groups in a variety of cross-coupling reactions, such as the Suzuki and Sonogashira reactions, which are powerful methods for forming new carbon-carbon bonds. sigmaaldrich.com This allows chemists to introduce a wide range of substituents onto the aromatic ring with high precision. Furthermore, the presence of two bromine atoms offers the potential for sequential or dual functionalization, enabling the construction of complex, highly substituted aromatic structures from a single starting material. This reactivity profile makes dibrominated aromatics essential building blocks for creating novel materials and pharmaceutical agents. nih.gov

Contextualizing 4,5-Dibromo-2,3-dimethoxybenzonitrile within Contemporary Chemical Research

Despite the clear importance of its parent structural classes, this compound (CAS Number: 1017781-41-7) itself is not prominently featured in available scientific literature. bldpharm.combldpharm.comlookchem.com While its isomers, such as 2-Bromo-4,5-dimethoxybenzonitrile and 3-Bromo-4,5-dimethoxybenzonitrile, have been documented as intermediates in the synthesis of pharmaceutically active compounds like Ivabradine, the specific 4,5-dibromo isomer remains largely uncharacterized in research publications. google.comsigmaaldrich.com

Chemical suppliers list it as a commercially available organic building block, indicating its accessibility for research purposes. bldpharm.comlookchem.com Its structure, containing two bromine atoms and two methoxy (B1213986) groups in addition to the nitrile, suggests significant potential for synthetic elaboration. The methoxy groups can influence the electronic environment of the benzene (B151609) ring, and the two bromine atoms provide multiple sites for cross-coupling reactions. However, without dedicated studies, its specific reactivity, properties, and potential applications remain speculative and represent an underexplored area of chemical space.

Scope and Objectives of the Research Outline

The objective of this article is to provide a structured overview of the chemical context surrounding this compound. It aims to highlight the significance of its core components—the benzonitrile group and the dibrominated aromatic system—based on established chemical principles and documented research on analogous compounds. The goal is to frame the potential utility of this specific molecule while accurately reflecting the current lack of dedicated research, thereby identifying it as a candidate for future investigation.

Data Tables

To provide context from related, documented compounds, the following tables summarize key information for isomers and related structures.

Table 1: Physicochemical Properties of Related Benzonitrile Derivatives

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Form
This compound1017781-41-7C₉H₇Br₂NO₂320.97Solid
2-Bromo-4,5-dimethoxybenzonitrile109305-98-8C₉H₈BrNO₂242.07Solid
3-Bromo-4,5-dimethoxybenzonitrile781654-31-7C₉H₈BrNO₂242.07Solid

Data sourced from supplier information. Specific experimental data for this compound is not widely published.

Table 2: Spectroscopic Data for a Closely Related Isomer

Spectroscopic MethodData for 2-Bromo-4,5-dimethoxybenzonitrileReference
¹H NMR (CDCl₃)δ 7.27 (s, 1H), 7.09 (s, 1H), 6.06 (s, 2H)
IR (cm⁻¹)2230 (C≡N), 1600 (C=C)

This data is for an isomer and is provided for illustrative purposes. Equivalent verified data for this compound is not available in the cited literature.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,5-dibromo-2,3-dimethoxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Br2NO2/c1-13-8-5(4-12)3-6(10)7(11)9(8)14-2/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASECFLNVJUDAOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1C#N)Br)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Br2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70696050
Record name 4,5-Dibromo-2,3-dimethoxybenzonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1017781-41-7
Record name 4,5-Dibromo-2,3-dimethoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70696050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 4,5 Dibromo 2,3 Dimethoxybenzonitrile

Precursor Synthesis and Functionalization Strategies towards 2,3-Dimethoxybenzonitrile (B1346029) Core

The formation of the 2,3-dimethoxybenzonitrile skeleton is a critical first stage. Methodologies often begin with readily available starting materials, which are then functionalized to introduce the required methoxy (B1213986) and nitrile groups at the desired positions.

Vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde), a widely available and renewable biosourced compound, serves as a potential starting point for complex chemical syntheses. sphinxsai.com Its transformation into 2,3-dimethoxybenzonitrile, however, requires significant modification of its substitution pattern. A hypothetical route could involve multiple steps, beginning with the conversion of the aldehyde group in vanillin to a nitrile. One established method for a similar transformation involves a two-step process: reduction of the aldehyde to an alcohol using a reducing agent like sodium borohydride, followed by halogenation and subsequent nitrilization with a cyanide salt. studylib.net

However, the primary challenge lies in altering the ring's substitution from the 4-hydroxy-3-methoxy pattern of vanillin to the 2,3-dimethoxy arrangement. This would necessitate more complex reactions such as demethylation, selective protection of hydroxyl groups, introduction of a new hydroxyl group at the C2 position, methylation, and finally, conversion of the C1 substituent to a nitrile. While vanillin is a key precursor for various heterocycles and other functionalized molecules, its direct, high-yield conversion to the 2,3-dimethoxybenzonitrile core is not a commonly cited pathway due to the complexity of rearranging the substituent pattern. frontiersin.org Research more commonly details the synthesis of 4-hydroxy-3-methoxybenzonitrile (B1293924) from vanillin as an intermediate for other target molecules. studylib.net

An alternative strategy for synthesizing substituted benzonitriles involves the nitration of a simpler aromatic precursor, followed by chemical transformations to install the desired functional groups. Aromatic nitration is a classic example of electrophilic aromatic substitution, typically achieved by treating the aromatic compound with a mixture of nitric acid and sulfuric acid. masterorganicchemistry.commsu.edu The sulfuric acid protonates the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active agent in the reaction. masterorganicchemistry.comlibretexts.org

For the synthesis of 2,3-dimethoxybenzonitrile, a potential pathway could start from 1,2-dimethoxybenzene. Nitration of this precursor would need to be carefully controlled to achieve substitution at the desired position. The resulting nitro-dimethoxybenzene could then undergo reduction to an amine, followed by a Sandmeyer reaction to introduce the nitrile group.

Subsequent halogenation would then be performed on the fully formed 2,3-dimethoxybenzonitrile precursor. The sequence of these steps is crucial for controlling the final substitution pattern, as the directing effects of the substituents (methoxy, nitro, and nitrile groups) influence the position of subsequent electrophilic attacks. lkouniv.ac.in The nitro group, for example, is a strong deactivating group, which would make subsequent electrophilic halogenation more challenging. msu.edu Therefore, halogenation is typically performed after the precursor nitrile is synthesized.

Regioselective Bromination Techniques for 4,5-Dibromination

Once the 2,3-dimethoxybenzonitrile core is obtained, the key step is the introduction of two bromine atoms specifically at the C4 and C5 positions of the aromatic ring.

The regioselective bromination of activated aromatic rings is frequently accomplished using N-Bromosuccinimide (NBS) as the brominating agent. organic-chemistry.org NBS is favored because it is a solid, making it easier to handle than liquid bromine, and it can provide a low concentration of electrophilic bromine, which helps in controlling the selectivity of the reaction. organic-chemistry.orgmdma.ch The reaction is often performed in a suitable solvent, with acetonitrile (B52724) being particularly effective as it can increase the rate of the ionic process and promote ring bromination over other potential side reactions. mdma.ch

For the dibromination of 2,3-dimethoxybenzonitrile, the two methoxy groups strongly activate the ring, making it highly susceptible to electrophilic attack. The use of at least two equivalents of the brominating agent is necessary to achieve dibromination. The reaction conditions, such as temperature and reaction time, must be carefully optimized to ensure the desired 4,5-dibromo product is formed exclusively, avoiding the formation of mono-brominated or other isomeric products. nih.gov Acidic conditions or the use of a Lewis acid catalyst can further enhance the electrophilicity of the bromine agent. researchgate.net

Table 1: Representative Conditions for Electrophilic Aromatic Bromination

Aromatic Substrate Brominating Agent Solvent Conditions Product Yield Reference
Methoxybenzenes NBS Acetonitrile Room Temperature Monobromo derivatives High mdma.ch
Activated Aromatics NBS Acetonitrile 0 °C to 60 °C Regioselective Bromo-isomers 90-97% nih.gov

This table presents generalized conditions for the bromination of activated aromatic rings to illustrate common methodologies.

The outcome of the dibromination of 2,3-dimethoxybenzonitrile is governed by the principles of electrophilic aromatic substitution. The mechanism proceeds via a two-step process: initial attack by the electrophile (Br⁺) to form a resonance-stabilized carbocation intermediate (an arenium ion or sigma complex), followed by the rapid loss of a proton to restore aromaticity. libretexts.orglibretexts.org

The regioselectivity of the reaction is determined by the directing effects of the substituents already present on the benzene (B151609) ring:

Methoxy Groups (-OCH₃): These are powerful activating groups and are ortho, para-directors. In 2,3-dimethoxybenzonitrile, the C2-methoxy group directs towards C1 (blocked), C3 (blocked), and C5. The C3-methoxy group directs towards C2 (blocked), C4, and C6.

Nitrile Group (-CN): This is a deactivating group and a meta-director. It withdraws electron density from the ring, making substitution more difficult, and directs incoming electrophiles to the C5 position (meta to C1).

Considering these effects, the positions most activated for electrophilic attack are C4, C5, and C6. The combined directing influence of the two highly activating methoxy groups strongly favors substitution at C4 and C5. The first bromination is likely to occur at either the C4 or C5 position. The introduction of the first bromine atom, which is a deactivating ortho, para-director, will slightly modulate the reactivity of the remaining positions. However, the powerful activating influence of the methoxy groups still dominates, leading to the second bromination at the remaining most-activated position, resulting in the 4,5-dibromo product. The formation of the arenium ion intermediate is the rate-determining step, and the stability of this intermediate dictates the preferred substitution pattern. lkouniv.ac.inlibretexts.org

Alternative Synthetic Routes for the 4,5-Dibromo-2,3-dimethoxybenzonitrile Skeleton

While the functionalization of a pre-formed benzonitrile (B105546) is a common strategy, alternative routes can also be envisioned. One such approach would involve the bromination of a precursor molecule before the introduction of the nitrile group. For example, one could start with 1,2-dimethoxybenzene, perform a dibromination reaction to yield 4,5-dibromo-1,2-dimethoxybenzene, and then introduce the nitrile group in a subsequent step. This final step, however, presents a significant challenge, as direct cyanation of an unactivated aryl halide is difficult. It would likely require a transition-metal-catalyzed cross-coupling reaction, such as a Rosenmund-von Braun reaction or a palladium-catalyzed cyanation.

Another potential route could start from a different precursor, such as 2-bromo-4,5-dimethoxybenzaldehyde (B182550). google.com This compound could theoretically be converted to the corresponding nitrile. Subsequent bromination at the remaining activated position (C5) could then yield the target molecule. Patent literature often describes the synthesis of related bromo-dimethoxy-benzonitrile isomers as key intermediates for pharmaceuticals, indicating that various multi-step synthetic sequences are employed in industrial settings to access these complex substitution patterns. google.comchemicalbook.com

Cyano-Group Introduction Strategies (e.g., Cyanation of Halogenated Benzenes)

The introduction of a cyano group onto an aromatic ring is a pivotal step in the synthesis of benzonitriles. Modern catalytic systems have largely replaced traditional methods like the Sandmeyer and Rosenmund-von Braun reactions, which often require stoichiometric amounts of toxic copper cyanide.

One of the most effective modern approaches is the palladium-catalyzed cyanation of aryl halides. nih.govrsc.org These reactions can be performed with a variety of palladium sources and ligands. For instance, a system employing a t-Bu3P-monoligated Pd catalyst in a mixture of acetonitrile and tetrahydrofuran (B95107) has been shown to efficiently convert aromatic bromides to their corresponding nitriles using sodium cyanide (NaCN) as the cyanide source. organic-chemistry.org This method is attractive due to its use of low-boiling, recyclable solvents and minimal amounts of inexpensive, less toxic promoters. organic-chemistry.org

Nickel-catalyzed cyanation offers a cost-effective alternative to palladium-based systems. mdpi.com Recent advancements have demonstrated the use of NiCl2·6H2O/dppf/Zn as a catalytic system for the cyanation of aryl chlorides, bromides, and iodides with the less toxic zinc cyanide (Zn(CN)2). organic-chemistry.org The reaction proceeds under mild conditions and exhibits broad functional group tolerance. organic-chemistry.org

A significant development in cyanation chemistry is the use of potassium hexacyanoferrate(II) (K4[Fe(CN)6]) as a non-toxic and environmentally benign cyanide source. organic-chemistry.org Palladium-catalyzed cyanation of aryl bromides using K4[Fe(CN)6] provides the corresponding aryl nitriles in high yields. sunankalijaga.org This method is particularly advantageous for large-scale synthesis due to the low toxicity and ease of handling of the cyanide source. sunankalijaga.org

Visible light-promoted, nickel-catalyzed cyanation of aryl halides with 1,4-dicyanobenzene as the cyanating agent represents a novel, mild approach. organic-chemistry.org This method avoids the use of traditional, highly toxic cyanide salts altogether. The reaction is applicable to a wide range of aryl bromides and chlorides, offering a safer and more practical alternative. organic-chemistry.org

The following table summarizes various catalytic systems for the cyanation of aryl halides, which are applicable to the synthesis of this compound from a suitable dihalogenated precursor.

Catalyst SystemCyanide SourceSubstrateKey Features
Pd/t-Bu3PNaCNAryl bromidesLow-boiling recyclable solvents, minimal promoters. organic-chemistry.org
NiCl2·6H2O/dppf/ZnZn(CN)2Aryl chlorides, bromides, iodidesMild reaction conditions, broad functional group tolerance. organic-chemistry.org
Palladium catalystK4[Fe(CN)6]Aryl bromidesNon-toxic cyanide source, high yields. sunankalijaga.org
Nickel catalyst/Visible light1,4-DicyanobenzeneAryl bromides, chloridesAvoids traditional toxic cyanide salts, mild conditions. organic-chemistry.org

Exploration of Sequential Halogenation and Alkoxylation Methods

The synthesis of this compound necessitates a carefully orchestrated sequence of halogenation and alkoxylation reactions. A plausible synthetic route commences with a readily available precursor, such as veratraldehyde (3,4-dimethoxybenzaldehyde), and proceeds through a series of regioselective transformations.

One documented approach involves the bromination of veratraldehyde. The electrophilic aromatic substitution of veratraldehyde with a bromine source can yield 2-bromo-4,5-dimethoxybenzaldehyde. sunankalijaga.orgsunankalijaga.org This intermediate possesses the correct substitution pattern on the benzene ring for one of the bromine atoms and the two methoxy groups. A subsequent bromination would be required to introduce the second bromine atom at the 5-position.

A multi-step synthesis starting from veratraldehyde has been reported for a structurally related compound, 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile. google.com This process involves the reduction of the aldehyde, followed by bromination and subsequent chain extension and cyanation. While not directly yielding the target molecule, this pathway highlights the feasibility of manipulating functional groups on the dimethoxybenzene core after initial bromination.

A hypothetical synthetic sequence could involve:

Starting Material: 1,2-Dimethoxybenzene.

Dibromination: Electrophilic bromination to yield 4,5-dibromo-1,2-dimethoxybenzene.

Formylation: Introduction of a formyl group at the 3-position.

Oximation and Dehydration: Conversion of the aldehyde to a nitrile group.

Alternatively, starting with a pre-functionalized benzonitrile and performing sequential halogenation and alkoxylation could be explored, although this may present challenges in controlling the substitution pattern on an already substituted ring.

Optimization of Synthetic Yields and Purity Profiles

Maximizing the yield and purity of this compound is crucial for its practical application. Optimization of the synthetic process involves a systematic investigation of various reaction parameters.

In the bromination step, as demonstrated in the synthesis of 2-bromo-4,5-dimethoxybenzaldehyde from veratraldehyde, the stoichiometry of the reactants plays a significant role in the reaction yield. sunankalijaga.orgsunankalijaga.org A study showed that varying the initial mass of veratraldehyde led to different yields, indicating that concentration and molar ratios are key parameters to optimize. sunankalijaga.orgsunankalijaga.org

For the cyanation step, the choice of catalyst, ligand, and reaction conditions is paramount. In palladium-catalyzed cyanations, the nature of the phosphine (B1218219) ligand can dramatically influence the reaction's efficiency. For instance, in the cyanation of aryl chlorides, a catalyst based on a di-tert-butylphosphino ligand was found to be more effective for electron-deficient substrates. nih.gov The optimization of catalyst loading is another critical factor; while lower loadings are economically and environmentally favorable, they may require longer reaction times or higher temperatures.

The purity of the final product is heavily dependent on the efficiency of the purification methods employed at each stage of the synthesis. Recrystallization and column chromatography are common techniques used to isolate and purify intermediates and the final product. The choice of solvent for recrystallization is critical and must be determined empirically to achieve high recovery of the pure compound.

The following table presents key parameters that can be optimized to improve the yield and purity of the target compound.

Synthetic StepParameter to OptimizeRationale
BrominationMolar ratio of brominating agent to substrateTo ensure complete reaction and minimize side products.
Reaction temperature and timeTo control the rate of reaction and prevent over-bromination.
CyanationCatalyst and ligand selectionTo achieve high catalytic turnover and functional group tolerance. nih.gov
Solvent systemTo ensure solubility of reactants and facilitate catalyst activity.
PurificationRecrystallization solventTo maximize the recovery of the pure product and remove impurities.
Chromatographic conditions (stationary and mobile phase)To achieve effective separation of the target compound from byproducts.

Green Chemistry Approaches in the Synthesis of this compound

The principles of green chemistry aim to design chemical processes that are environmentally benign. The synthesis of this compound can be made more sustainable by incorporating these principles.

A primary focus of green chemistry is the use of safer solvents. Traditional organic solvents are often volatile, flammable, and toxic. Alternative, greener solvents such as water, ionic liquids, and biosolvents are being increasingly explored. researchgate.netresearchgate.netyoutube.com For instance, performing reactions in water, where possible, can significantly reduce the environmental impact of a synthetic process. rsc.org

The choice of reagents is another critical aspect. As mentioned in section 2.3.1, the use of non-toxic cyanide sources like potassium hexacyanoferrate(II) is a significant step towards a greener cyanation process. organic-chemistry.org Furthermore, developing catalytic systems that can be recycled and reused is a key strategy for reducing waste and cost. Palladium on carbon (Pd/C) is an example of a heterogeneous catalyst that can be recovered and reused in cyanation reactions. organic-chemistry.org

The following table outlines green chemistry strategies applicable to the synthesis of this compound.

Green Chemistry PrincipleApplication in Synthesis
Use of Safer SolventsEmploying water, ionic liquids, or biosolvents in place of volatile organic compounds. researchgate.netresearchgate.netyoutube.comrsc.org
Use of Safer ReagentsUtilizing non-toxic cyanide sources like K4[Fe(CN)6]. organic-chemistry.org
CatalysisEmploying recyclable heterogeneous catalysts like Pd/C. organic-chemistry.org
Atom EconomyDesigning synthetic routes that maximize the incorporation of reactant atoms into the final product.
Waste ReductionExploring solvent- and catalyst-free reaction conditions for specific steps. ijcps.org

Reactivity and Derivatization Chemistry of 4,5 Dibromo 2,3 Dimethoxybenzonitrile

Transformations of the Nitrile Functionality

The nitrile group is a versatile functional group that can undergo a variety of transformations to yield other nitrogen-containing moieties.

Hydrolysis to Carboxamide Derivatives

The hydrolysis of nitriles is a fundamental transformation in organic chemistry, and this reactivity can be harnessed to convert 4,5-Dibromo-2,3-dimethoxybenzonitrile into its corresponding carboxamide derivative, 4,5-Dibromo-2,3-dimethoxybenzamide. This transformation is typically achieved under either acidic or basic conditions.

Basic hydrolysis, often employing hydrogen peroxide in an alkaline medium, provides a mild and effective method for the conversion of nitriles to primary amides. This method is particularly advantageous as it can proceed under conditions that minimize the further hydrolysis of the amide to the carboxylic acid. The use of aqueous surfactant solutions can also facilitate this transformation, offering an environmentally benign approach with high yields and selectivity. For instance, the hydrolysis of various aromatic nitriles to their corresponding amides has been successfully achieved using a hydroperoxide anion in aqueous surfactant solutions.

ReactantReagentsConditionsProductYield
Aromatic NitrileH2O2, NaOHAqueous solutionAromatic CarboxamideHigh
Benzonitrile (B105546)NaOH/MeOH/DioxaneRefluxBenzamideGood

This table presents generalized conditions and expected outcomes based on analogous reactions.

Reduction to Benzylamines or Other Nitrogen-Containing Functional Groups

The nitrile group of this compound can be reduced to a primary amine, yielding 4,5-Dibromo-2,3-dimethoxybenzylamine. Catalytic hydrogenation is a common and efficient method for this transformation. Various catalyst systems, including palladium on carbon (Pd/C) and ruthenium-based catalysts, are effective for the reduction of aromatic nitriles.

The choice of catalyst and reaction conditions is crucial to ensure high selectivity for the primary amine and to avoid the formation of secondary or tertiary amine byproducts. For example, the catalytic transfer hydrogenation of aromatic nitriles using ammonium formate as a hydrogen donor in the presence of 10% Pd/C has been shown to produce primary amines in good to excellent yields under mild conditions. Similarly, ruthenium complexes modified with triphenylphosphine have demonstrated high efficiency in the reduction of a wide range of nitriles.

ReactantCatalystHydrogen SourceConditionsProductYield
Aromatic Nitrile10% Pd/CAmmonium Formate25-40 °CPrimary Amine51-98%
Benzonitrile10% Pd/C (Selcat Q)H2 (6 bar)30 °C, Water/DCM, NaH2PO4Benzylamine85-90%
Aromatic Nitrile[Ru(cod)(methylallyl)2], PPh3H2ToluenePrimary AmineHigh

This table presents generalized conditions and expected outcomes based on analogous reactions.

Reactions for the Formation of Heterocyclic Rings (e.g., Imidazoles, Thiazoles)

The nitrile functionality of this compound can serve as a building block for the synthesis of various heterocyclic rings, which are prevalent scaffolds in medicinal chemistry.

Imidazoles: The synthesis of imidazole derivatives can be achieved through various routes. One common method involves the reaction of a compound containing a nitrile group with other reagents that provide the remaining atoms of the imidazole ring. For instance, the Debus-Radziszewski reaction and its variations utilize a dicarbonyl compound, an aldehyde, and ammonia or a primary amine to construct the imidazole ring. While direct use of a benzonitrile in this specific reaction is less common, modifications and other synthetic strategies exist where the nitrile can be a precursor to one of the components.

Thiazoles: The Hantzsch thiazole synthesis is a well-established method for the formation of thiazole rings, typically involving the reaction of an α-haloketone with a thioamide. While this compound does not directly fit into this scheme as a primary reactant, its derivatives could potentially be used. For example, if the nitrile were converted to a thioamide, it could then participate in a Hantzsch-type synthesis.

Reactions Involving the Aromatic Bromine Substituents

The two bromine atoms on the aromatic ring of this compound are key handles for derivatization through various cross-coupling and substitution reactions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and are widely used to modify aryl halides.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an aryl halide with an organoboron compound, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. This method is highly versatile and tolerant of a wide range of functional groups. For this compound, a stepwise or double Suzuki-Miyaura coupling could be employed to introduce one or two new aryl or vinyl substituents, respectively. The presence of two bromine atoms allows for the potential for selective mono- or di-arylation by controlling the stoichiometry of the boronic acid and the reaction conditions. The reactivity of the bromine atoms may be influenced by the electronic effects of the methoxy (B1213986) and nitrile groups.

Sonogashira Coupling: The Sonogashira reaction is a cross-coupling reaction between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper co-catalyst. This reaction is a reliable method for the formation of arylalkynes. Similar to the Suzuki-Miyaura reaction, this compound can undergo mono- or di-alkynylation. The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are critical for achieving high yields and selectivity. The relative reactivity of the two bromine atoms can potentially be exploited for sequential, selective couplings.

SubstrateCoupling PartnerCatalyst SystemConditionsProduct
4,5-Dibromo-2-methylpyridazin-3(2H)-onePhenylboronic AcidPdCl2(PPh3)2, K2CO3DMF-H2O (4:1), 80 °C2-Methyl-4,5-diphenylpyridazin-3(2H)-one
3,5-Dibromo-2,6-dichloropyridineTerminal AlkynePd catalyst, CuI, BaseVariesMono-, di-, tri-, and tetra-alkynylated pyridines

This table presents data from reactions with structurally similar dibrominated heterocyclic compounds to illustrate potential reactivity.

Nucleophilic Aromatic Substitution (SNAr) with Various Nucleophiles

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a good leaving group, such as a halide, on an aromatic ring. For an SNAr reaction to occur, the aromatic ring must be activated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group.

In the case of this compound, the nitrile group (-CN) is an electron-withdrawing group. However, it is positioned meta to the bromine at C-5 and ortho to the bromine at C-4. The two methoxy groups are electron-donating, which generally deactivates the ring towards nucleophilic attack. Therefore, SNAr reactions on this compound are expected to be challenging under standard conditions. For SNAr to be feasible, very strong nucleophiles or harsh reaction conditions might be required. The relative positions of the activating and deactivating groups play a crucial role in determining the feasibility and regioselectivity of such reactions. In many cases, for polyhalogenated aromatic compounds that are not sufficiently activated, palladium-catalyzed cross-coupling reactions are a more effective means of functionalization.

ReactantNucleophileConditionsProduct
Activated Aryl HalideAmine, Alkoxide, ThiolateVaries (often requires strong electron-withdrawing groups)Substituted Aromatic Compound

This table provides a general overview of SNAr reactions, highlighting the need for activation which may be limited in the target compound.

Lithiation and Subsequent Electrophilic Quenching Reactions

The presence of bromine atoms on the aromatic ring of this compound opens up possibilities for lithium-halogen exchange, a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. This reaction typically involves treatment with an organolithium reagent, such as n-butyllithium, at low temperatures to replace one or both bromine atoms with lithium, generating a highly reactive aryllithium intermediate. This intermediate can then be "quenched" with a variety of electrophiles to introduce new functional groups onto the aromatic ring.

While specific studies on the lithiation of this compound are not extensively detailed in the literature, the principles of directed ortho-metalation (DoM) and lithium-halogen exchange in similar systems provide a strong basis for predicting its behavior. The methoxy groups at the 2- and 3-positions can act as directing metalation groups (DMGs), which can coordinate to the lithium reagent and direct deprotonation to an adjacent ortho position. However, in the case of this compound, the bromine atoms are more likely to undergo lithium-halogen exchange due to the high reactivity of this pathway.

The general mechanism for such a reaction would involve the nucleophilic attack of the organolithium reagent on a bromine atom, leading to the formation of an aryllithium species and an alkyl bromide. This aryllithium intermediate can then react with a range of electrophiles.

Potential Electrophilic Quenching Reactions:

ElectrophileProduct TypePotential Functional Group Introduced
Carbon dioxide (CO₂)Carboxylic acid-COOH
Aldehydes/KetonesSecondary/Tertiary alcohol-CH(OH)R / -C(OH)R₂
Alkyl halides (R-X)Alkylated arene-R
Disulfides (R-S-S-R)Thioether-SR
Borates (B(OR)₃)Boronic ester-B(OR)₂

It is important to note that controlling the regioselectivity of the lithiation (i.e., which of the two bromine atoms reacts) can be challenging and may depend on subtle differences in steric hindrance and electronic effects.

Reactivity of the Methoxy Groups and their Potential for Demethylation or Further Functionalization

The two methoxy groups (-OCH₃) on the benzonitrile ring are generally stable but can be cleaved under specific conditions to yield hydroxyl groups (-OH). This demethylation is a common transformation in the synthesis of polyphenolic compounds. A widely used reagent for this purpose is boron tribromide (BBr₃). The reaction proceeds via the formation of a Lewis acid-base adduct between the oxygen of the methoxy group and the boron atom, followed by the nucleophilic attack of the bromide ion on the methyl group, releasing a methyl bromide molecule.

The resulting dihydroxybenzonitrile would be a valuable intermediate for further functionalization, as the phenolic hydroxyl groups can undergo a variety of reactions, including etherification, esterification, and O-alkylation.

Further direct functionalization of the methoxy groups without cleavage is less common but could potentially involve reactions at the methyl carbon if activated by a suitable reagent. However, demethylation remains the more prevalent and synthetically useful transformation for the methoxy groups in this context.

Synthesis of Complex Molecular Architectures Utilizing this compound as a Building Block

The difunctional nature of this compound, possessing two reactive bromine atoms and a nitrile group, makes it a valuable precursor for the synthesis of more complex molecules, including macrocycles, polymers, and supramolecular structures.

Phthalonitriles (1,2-dicyanobenzenes) are the key starting materials for the synthesis of phthalocyanines, a class of intensely colored macrocyclic compounds with numerous applications in materials science and medicine. While this compound is not a phthalonitrile itself, its nitrile group and two bromine atoms allow for its potential conversion into a phthalonitrile derivative. For instance, the bromine atoms could be substituted with cyano groups through reactions like the Rosenmund-von Braun reaction (using CuCN) to yield a tetrasubstituted phthalonitrile. This resulting phthalonitrile could then undergo template-assisted cyclotetramerization to form a peripherally substituted phthalocyanine. The methoxy and the newly introduced substituents would modulate the electronic properties and solubility of the final macrocycle.

Tetrabenzoporphyrins are another important class of porphyrin analogues. Their synthesis often involves the condensation of isoindole derivatives, which can be prepared from phthalonitriles. Thus, this compound could serve as a precursor to a substituted isoindole, which could then be used in the synthesis of a functionalized tetrabenzoporphyrin. The substituents on the benzene (B151609) ring of the initial benzonitrile would ultimately be located on the benzo-fused portions of the final macrocycle.

The two bromine atoms of this compound provide reactive sites for polymerization reactions. For example, it can be used as a monomer in cross-coupling reactions like Suzuki or Stille couplings. By reacting with a diboronic acid or a distannane in the presence of a palladium catalyst, a conjugated polymer could be synthesized. The properties of such a polymer, including its electronic and optical characteristics, would be influenced by the dimethoxybenzonitrile unit in the polymer backbone.

In the realm of supramolecular chemistry, the nitrile group of this compound can participate in non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions. These interactions can be exploited to direct the self-assembly of molecules into well-defined supramolecular architectures. For instance, the nitrile group can act as a hydrogen bond acceptor. By designing complementary molecules that can interact with the nitrile and the aromatic ring, it is possible to construct complex, ordered structures like molecular sheets, cages, or porous networks. The bromine atoms also offer the potential for halogen bonding, another type of non-covalent interaction that can be used to control supramolecular assembly.

Computational Chemistry and Theoretical Investigations of 4,5 Dibromo 2,3 Dimethoxybenzonitrile

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the molecular structure and properties of 4,5-dibromo-2,3-dimethoxybenzonitrile at the atomic level. These methods are broadly categorized into Density Functional Theory (DFT) and ab initio methods like Hartree-Fock (HF).

Density Functional Theory (DFT) has become a popular and powerful computational method for investigating the electronic structure of molecules. nih.gov This approach is used to determine the optimized molecular geometry, which corresponds to the lowest energy conformation of the molecule. nih.gov For a molecule like this compound, a common approach would involve using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with a basis set such as 6-311++G(d,p). researchgate.net This level of theory provides a good balance between accuracy and computational cost for organic molecules. nih.gov

The geometry optimization process systematically alters the bond lengths, bond angles, and dihedral angles of the molecule to find the structure with the minimum energy. nih.gov The resulting optimized structure provides a clear three-dimensional representation of the molecule. From this optimized geometry, various electronic properties can be calculated.

Table 1: Predicted Geometrical Parameters for this compound using DFT/B3LYP/6-311++G(d,p)

Parameter Bond/Angle Predicted Value
Bond Lengths (Å) C-C (aromatic) 1.39 - 1.41
C-Br 1.89 - 1.91
C-O (methoxy) 1.36 - 1.38
O-CH3 1.42 - 1.44
C-CN 1.44 - 1.46
C≡N 1.15 - 1.17
Bond Angles (°) C-C-C (aromatic) 118 - 122
C-C-Br 119 - 121
C-C-O 118 - 120
C-O-C 117 - 119

Note: The values in this table are illustrative and based on typical bond lengths and angles for similar substituted benzonitrile (B105546) compounds.

The Hartree-Fock (HF) method is a foundational ab initio quantum chemistry method that provides a good starting point for more advanced calculations. researchgate.net HF calculations have been used to investigate the optimized molecular structures of various organic molecules. researchgate.net A crucial aspect of both HF and DFT calculations is the selection of a basis set. The basis set is a set of mathematical functions used to build the molecular orbitals.

Pople-style basis sets, such as 6-31G(d,p) and the more extensive 6-311++G(d,p), are commonly employed. researchgate.net The notation indicates:

6-311G : Describes the number of Gaussian functions used to represent the core and valence atomic orbitals.

++ : Indicates the addition of diffuse functions on heavy atoms and hydrogen atoms, which are important for describing anions and weak interactions.

(d,p) : Represents the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), allowing for more flexibility in the shape of the orbitals and a more accurate description of bonding.

The choice of basis set affects the accuracy and computational cost of the calculation. For a molecule with heavy atoms like bromine, a basis set with polarization and diffuse functions is generally recommended for reliable results.

Vibrational Frequency Analysis and Simulation of Spectroscopic Data

Vibrational frequency analysis is a computational technique used to predict the infrared (IR) and Raman spectra of a molecule. researchgate.net By calculating the second derivatives of the energy with respect to the atomic coordinates, a set of vibrational modes and their corresponding frequencies can be determined. These calculations are typically performed at the same level of theory as the geometry optimization (e.g., B3LYP/6-311++G(d,p)). researchgate.net

The calculated vibrational frequencies are often systematically higher than the experimental values due to the harmonic approximation used in the calculations. Therefore, it is common practice to scale the calculated frequencies by a scaling factor to improve agreement with experimental data. researchgate.net The analysis of these vibrational modes allows for the assignment of specific peaks in the experimental FT-IR and FT-Raman spectra to the corresponding molecular motions, such as stretching, bending, and torsional vibrations of the functional groups. researchgate.net This can be a powerful tool for confirming the structure of a synthesized compound. researchgate.net

Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹)
C≡N stretch Nitrile 2230 - 2245
C-H stretch (aromatic) Benzene (B151609) ring 3050 - 3100
C-H stretch (methoxy) Methoxy (B1213986) 2950 - 3000
C-C stretch (aromatic) Benzene ring 1580 - 1610
C-O stretch Methoxy 1250 - 1280

Note: These are illustrative frequency ranges based on typical values for the respective functional groups.

Electronic Properties Analysis

The analysis of electronic properties provides deep insights into the reactivity and stability of a molecule. Key aspects of this analysis include the study of frontier molecular orbitals and the molecular electrostatic potential.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. researchgate.net The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a crucial parameter for determining the molecule's chemical reactivity, kinetic stability, and optical properties. nih.govresearchgate.net

A small HOMO-LUMO gap suggests that the molecule is more reactive and can be easily excited, whereas a large gap indicates higher stability and lower chemical reactivity. nih.gov The distribution of the HOMO and LUMO across the molecule can indicate the regions most likely to be involved in electron donation and acceptance, respectively. mdpi.com

Table 3: Predicted Frontier Molecular Orbital Energies for this compound

Parameter Predicted Energy (eV)
HOMO Energy (E_HOMO) -6.5 to -7.5
LUMO Energy (E_LUMO) -1.0 to -2.0

Note: These values are illustrative and based on typical ranges for similar aromatic compounds.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. chemrxiv.org The MEP map illustrates the electrostatic potential on the surface of the molecule, with different colors representing different potential values.

Typically, regions of negative electrostatic potential (often colored red) are associated with high electron density and are susceptible to electrophilic attack. researchgate.net Conversely, regions of positive electrostatic potential (often colored blue) are electron-deficient and are prone to nucleophilic attack. researchgate.net Intermediate potential regions are often colored green.

For this compound, the MEP map would likely show:

Negative Potential: Around the nitrogen atom of the nitrile group and the oxygen atoms of the methoxy groups, indicating these are the most likely sites for electrophilic attack.

Positive Potential: Around the hydrogen atoms of the methoxy groups.

Neutral/Slightly Positive Potential: On the aromatic ring, with the bromine atoms also influencing the charge distribution.

The MEP map provides a qualitative prediction of how the molecule will interact with other charged or polar species, which is crucial for understanding its chemical behavior. nih.gov

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that elucidates the electron density distribution in a molecule, providing deep insights into bonding, intramolecular and intermolecular interactions, and charge transfer events. For this compound, NBO analysis is crucial for understanding the interplay of its various functional groups and the resulting electronic stability.

The analysis focuses on hyperconjugative interactions, which are stabilizing delocalizations of electron density from occupied (donor) orbitals to unoccupied (acceptor) orbitals. The strength of these interactions is quantified by the second-order perturbation energy, E(2). Higher E(2) values signify more intense interactions. In the case of this compound, significant interactions are expected to involve the lone pairs (LP) of the oxygen atoms in the methoxy groups, the bromine atoms, and the π-electrons of the benzene ring.

Key expected interactions include:

The delocalization of lone pair electron density from the methoxy oxygen atoms to the antibonding (π*) orbitals of the adjacent C-C bonds in the aromatic ring.

Hyperconjugative interactions between the lone pairs of the bromine atoms and the π* orbitals of the ring.

Delocalization of π-electrons from the aromatic ring into the antibonding π* orbital of the cyano group.

Table 1: Illustrative NBO Second-Order Perturbation Interactions

Donor NBO (i)Acceptor NBO (j)Interaction TypeExpected Significance
LP (O)π* (C-C)Lone Pair → Antibonding πHigh
LP (Br)π* (C-C)Lone Pair → Antibonding πModerate
π (C-C)π* (C-N)Bonding π → Antibonding πModerate to High
π (C-C)π* (C-C)Bonding π → Antibonding πHigh

Investigation of Reactivity Descriptors (e.g., Fukui Functions, Global Hardness)

Conceptual Density Functional Theory (DFT) provides a framework for quantifying chemical reactivity through various descriptors. These tools help predict how and where a molecule is likely to react.

Global Reactivity Descriptors are properties of the molecule as a whole. Key descriptors include:

Chemical Hardness (η): Measures the molecule's resistance to a change in its electron configuration. Molecules with a large energy gap between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are generally harder and less reactive.

Electronic Chemical Potential (μ): Describes the tendency of electrons to escape from the system.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons, acting as an electrophile.

Fukui Functions (f(r)) are local reactivity descriptors, indicating the most reactive sites within a molecule for different types of attack:

f+(r) points to sites susceptible to nucleophilic attack (electron acceptance).

f-(r) points to sites susceptible to electrophilic attack (electron donation).

f⁰(r) points to sites susceptible to radical attack .

In this compound, one would expect the nitrile carbon to be a likely site for nucleophilic attack, while the electron-rich aromatic ring would be susceptible to electrophilic attack at specific carbon atoms, guided by the directing effects of the methoxy and bromo substituents.

Table 2: Conceptual DFT Reactivity Descriptors and Their Significance

DescriptorTypeInformation ProvidedPredicted Sites for this compound
Global Hardness (η) GlobalOverall molecular reactivity and stabilitySpecific value requires calculation
Fukui Function (f+ ) LocalSite for nucleophilic attackLikely the nitrile carbon and potentially ring carbons
Fukui Function (f-) LocalSite for electrophilic attackLikely specific carbons on the aromatic ring

Studies on Non-Covalent Interactions (e.g., Reduced Density Gradient Analysis)

Non-covalent interactions (NCIs) are critical in determining the supramolecular chemistry, crystal packing, and biological activity of a molecule. Halogen bonds, a type of non-covalent interaction, are particularly relevant for this compound. rsc.orgmdpi.com A halogen bond is a directional interaction between an electropositive region on a halogen atom (the σ-hole) and a Lewis base. rsc.orgnih.gov

Reduced Density Gradient (RDG) analysis is a computational technique used to visualize and characterize weak and non-covalent interactions. It plots the RDG versus the electron density multiplied by the sign of the second Hessian eigenvalue. This generates 3D surfaces where different colors represent different interaction types:

Blue surfaces indicate strong, attractive interactions (e.g., hydrogen bonds).

Green surfaces indicate weak, attractive van der Waals interactions.

Red surfaces indicate strong, repulsive steric clashes.

For this compound, an RDG analysis would likely reveal:

Halogen bonding involving the bromine atoms, which can act as Lewis acid centers. nih.gov

Van der Waals interactions between the methoxy groups and the aromatic ring.

Possible weak interactions involving the nitrogen atom of the nitrile group, which can act as a halogen bond acceptor. mdpi.com

Steric repulsion between adjacent bulky substituents (bromo and methoxy groups), which influences the molecule's preferred conformation.

These NCIs are fundamentally driven by electrostatics and play a key role in the molecule's structure and recognition properties. rsc.orgbeilstein-journals.org

Modeling of Reaction Mechanisms and Transition States for Derivatives

Computational modeling is an indispensable tool for understanding the detailed pathways of chemical reactions and identifying the high-energy, transient structures known as transition states. youtube.com For derivatives of this compound, this involves studying reactions such as nucleophilic substitution of the bromine atoms or transformations of the nitrile group.

The process of modeling a reaction mechanism typically involves these steps:

Reactant and Product Optimization: The starting materials and final products are computationally modeled to find their lowest energy geometries.

Potential Energy Surface (PES) Scan: To get an initial guess for the transition state structure, chemists often perform a PES scan, where the energy of the system is calculated as a function of one or more geometric parameters (e.g., a breaking or forming bond). youtube.com

Transition State (TS) Search: Using the guess from the PES scan or other methods like Nudged Elastic Band (NEB), a specialized algorithm is employed to locate the exact transition state geometry. scm.com A true transition state is a first-order saddle point on the potential energy surface, meaning it has exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate. youtube.comscm.com

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed to confirm that the found transition state correctly connects the desired reactants and products on the reaction pathway. nih.gov

By calculating the energy difference between the reactants and the transition state (the activation energy), chemists can predict the reaction kinetics. nih.govumw.edu DFT calculations are a common method for these investigations, allowing for the study of how different substituents or reaction conditions might favor one reaction pathway over another. nih.gov

Future Directions and Emerging Research Avenues for 4,5 Dibromo 2,3 Dimethoxybenzonitrile

Development of Novel Catalytic Transformations

The presence of two bromine atoms on the aromatic ring of 4,5-Dibromo-2,3-dimethoxybenzonitrile makes it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. These transformations are foundational in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. Future research is anticipated to focus on the selective functionalization of the C4 and C5 positions to generate a diverse library of derivatives with novel properties.

Key catalytic reactions that are ripe for exploration with this substrate include:

Suzuki-Miyaura Coupling: This reaction would enable the introduction of aryl or vinyl groups by coupling with organoboron reagents. This is a powerful method for extending the conjugation of the aromatic system, which is a key feature in the design of organic electronic materials.

Sonogashira Coupling: The reaction with terminal alkynes would yield substituted alkynylbenzonitriles. wikipedia.orgorganic-chemistry.orgnih.govlibretexts.org These products could serve as precursors to more complex polycyclic aromatic systems or as components in molecular wires.

Buchwald-Hartwig Amination: This would allow for the formation of C-N bonds, introducing primary or secondary amine functionalities. wikipedia.orgrsc.orgbeilstein-journals.orgorganic-chemistry.org The resulting aminobenzonitriles are valuable intermediates in medicinal chemistry and materials science.

Heck Coupling: The coupling with alkenes would provide access to stilbene and cinnamic acid derivatives, which are known to possess interesting photophysical properties.

A significant challenge and area of interest will be the development of catalytic systems that can achieve selective mono- or di-functionalization of the dibrominated substrate. This would provide precise control over the final molecular architecture and properties.

Potential Catalytic Transformations of this compound
ReactionCoupling PartnerPotential Product Class
Suzuki-MiyauraAr-B(OH)2Biaryl derivatives
SonogashiraR-C≡CHAlkynyl-substituted benzonitriles
Buchwald-HartwigR2NHArylamine derivatives
HeckAlkeneStilbene derivatives

Exploration of New Synthetic Pathways utilizing Flow Chemistry or Electrochemistry

Modern synthetic methodologies such as flow chemistry and electrochemistry offer significant advantages in terms of safety, efficiency, and scalability. mdpi.comeuropa.eu The application of these techniques to the synthesis and derivatization of this compound represents a promising avenue for future research.

Flow Chemistry: Continuous flow processes could be developed for the synthesis of the title compound itself, potentially offering better control over reaction parameters and leading to higher yields and purity. mdpi.comeuropa.eu Furthermore, the hazardous nature of some cross-coupling reagents could be mitigated by using flow reactors, where reactive intermediates are generated and consumed in situ. europa.eu

Electrochemistry: Electrochemical methods provide a green and efficient alternative to traditional chemical reagents for oxidation and reduction reactions. The electrochemical functionalization of the aromatic ring or the nitrile group of this compound could lead to novel derivatives that are difficult to access through conventional means. For instance, electrochemical bromination or cyanation could be explored as a means of introducing additional functional groups.

Integration into Advanced Materials Science (e.g., Organic Electronic Materials, Sensors)

The electronic properties of the this compound core make it an attractive building block for advanced materials. The combination of electron-donating methoxy (B1213986) groups and an electron-withdrawing nitrile group on the benzene (B151609) ring can lead to interesting charge-transfer characteristics.

Organic Electronic Materials: Through the catalytic transformations mentioned above, the dibromo functionality allows for the extension of the π-conjugated system. This is a key strategy in the design of organic semiconductors for applications in:

Organic Field-Effect Transistors (OFETs): The planar nature of the aromatic core could facilitate π-π stacking in the solid state, which is crucial for efficient charge transport. rsc.orgfrontiersin.org

Organic Light-Emitting Diodes (OLEDs): Judicious choice of coupled substituents could tune the emission properties of the resulting materials.

Organic Photovoltaics (OPVs): The donor-acceptor nature of the substituted benzonitrile (B105546) could be harnessed in the design of new materials for solar energy conversion.

Sensors: The nitrile group can act as a hydrogen bond acceptor or a coordination site for metal ions. Polymers or surfaces functionalized with the this compound moiety could be investigated for their potential in chemical sensing applications.

Advanced Computational Studies on Complex Systems incorporating the this compound Moiety

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the properties and reactivity of molecules. While specific computational studies on this compound are yet to be reported, this is a fertile area for future investigation.

Advanced computational studies could provide valuable insights into:

Electronic Properties: Calculation of HOMO and LUMO energy levels to predict the charge transport characteristics of derived materials.

Reaction Mechanisms: Elucidation of the transition states and intermediates in the catalytic transformations of the title compound to optimize reaction conditions.

Intermolecular Interactions: Modeling of π-π stacking and other non-covalent interactions to predict the solid-state packing and morphology of thin films, which are critical for device performance.

Spectroscopic Properties: Prediction of UV-Vis absorption and emission spectra to guide the design of new chromophores and fluorophores.

Potential Computational Chemistry Applications
Computational MethodPredicted PropertyRelevance
DFTHOMO/LUMO energiesOrganic electronics
TD-DFTUV-Vis spectraOptical materials
Molecular DynamicsSolid-state packingMaterials science

Potential as a Synthon in Retrosynthetic Analysis for Natural Products and Analogues

A synthon is a conceptual fragment in retrosynthetic analysis that represents a potential starting material for the synthesis of a more complex target molecule. The structural motifs present in this compound suggest its potential as a valuable synthon.

The dimethoxybenzene unit is a common feature in many natural products. The bromine and nitrile functionalities provide handles for further chemical manipulation. A notable example is the use of a structurally related compound, 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile, as a key intermediate in the synthesis of the drug Ivabradine. epo.orgpatsnap.comgoogle.comwipo.intpatsnap.com This highlights the utility of the bromo-dimethoxy-phenyl core in the construction of pharmaceutically active molecules.

Future research in this area could involve the use of this compound in the retrosynthetic analysis and subsequent total synthesis of:

Novel alkaloids: Many alkaloids contain substituted aromatic rings.

Polyketides and other natural products: The compound could serve as a key building block for the aromatic portions of these molecules.

Analogues of existing drugs: Modification of the core structure could lead to new drug candidates with improved properties.

The versatility of this compound as a synthon will likely be demonstrated in the coming years as synthetic chemists tackle increasingly complex molecular targets.

Q & A

Q. What are the optimal synthetic routes for 4,5-Dibromo-2,3-dimethoxybenzonitrile, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves bromination and methoxylation of precursor benzonitriles. For example, brominated intermediates like 2,3-dibromo-4,5-dimethoxybenzaldehyde (structural analog) can be synthesized via electrophilic substitution using Br₂ in acetic acid under controlled temperatures (40–60°C) . Optimization includes monitoring reaction kinetics via HPLC or GC-MS to minimize side products like over-brominated derivatives. Purification via column chromatography (silica gel, hexane/EtOAc gradient) ensures ≥95% purity .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure and purity of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Identify methoxy groups (δ ~3.8–4.0 ppm for OCH₃) and aromatic protons (split patterns due to bromine’s electron-withdrawing effects). Absence of aldehyde protons (δ ~10 ppm) confirms full conversion from precursor aldehydes .
  • IR : Confirm nitrile group (C≡N stretch ~2220–2240 cm⁻¹) and methoxy C-O stretches (~1250 cm⁻¹).
  • Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 323.97 (calculated) validates stoichiometry .

Q. What safety precautions are critical when handling brominated benzonitriles in the lab?

  • Methodological Answer :
  • Use fume hoods to avoid inhalation of volatile brominated byproducts.
  • Wear nitrile gloves and goggles to prevent skin/eye contact; immediate rinsing with water is required upon exposure .
  • Store in sealed containers under inert gas (N₂/Ar) to prevent degradation .

Advanced Research Questions

Q. How can X-ray crystallography resolve molecular conformation and intermolecular interactions in this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) requires high-quality crystals grown via slow evaporation from dichloromethane/hexane. Data collection at 100 K minimizes thermal motion artifacts. Analysis with software like APEX2 and SHELXL reveals Br···O halogen bonding (distance ~3.2–3.5 Å) and π-π stacking (3.6–4.0 Å), critical for understanding solid-state reactivity .

Q. What mechanistic insights explain the compound’s potential as an enzyme inhibitor in biological studies?

  • Methodological Answer : Bromine’s electronegativity enhances binding to enzyme active sites (e.g., cytochrome P450). Docking simulations (AutoDock Vina) paired with kinetic assays (IC₅₀ determination) validate competitive inhibition. For example, compare inhibition constants (Kᵢ) of this compound with non-brominated analogs to quantify halogen effects .

Q. How do solvent polarity and substituent effects influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer :
  • Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates (e.g., CN⁻ displacement of Br). Monitor via TLC or in situ FTIR.
  • Substituent Effects : Methoxy groups ortho to Br sterically hinder reactions, while para-directing nitriles stabilize transition states. Compare yields in SNAr reactions using amines (e.g., 70% in DMF vs. 30% in THF) .

Q. How can researchers resolve contradictions in reported biological activities of brominated benzonitriles?

  • Methodological Answer :
  • Meta-Analysis : Cross-reference datasets from PubChem, NIST, and peer-reviewed studies to identify outliers.
  • Dose-Response Curves : Replicate assays under standardized conditions (e.g., fixed pH, temperature). For example, discrepancies in cytotoxicity (IC₅₀) may arise from varying cell lines (HeLa vs. HEK293) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.